REACTION_CXSMILES
|
[CH3:1][NH2:2].S(C1C=CC(C)=CC=1)(O[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(=O)=O>O1CCCC1>[CH3:1][NH:2][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCC1=CC=C(C=C1)C)C1=CC=C(C)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
has been opened at −20° C.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature in order
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 180.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |